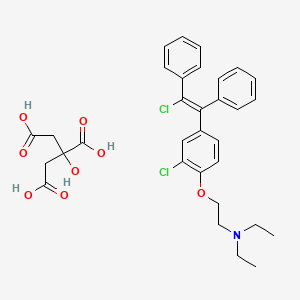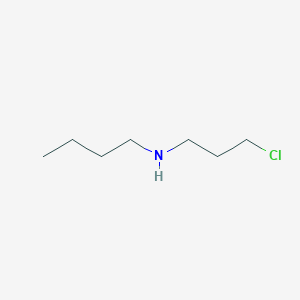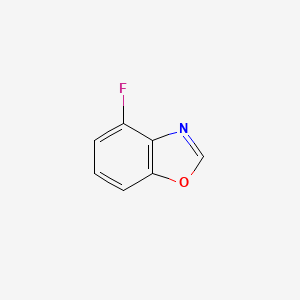
2-ChloroClomipheneCitrate(E/ZMixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ChloroClomipheneCitrate(E/ZMixture) is a synthetic compound with the molecular formula C26H27Cl2NO.C6H8O7 and a molecular weight of 632.53 g/mol . It is a derivative of clomiphene, a well-known selective estrogen receptor modulator (SERM). This compound is characterized by the presence of two chlorine atoms and a citrate moiety, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 2-ChloroClomipheneCitrate(E/ZMixture) involves several steps, starting with the preparation of the core clomiphene structure. The synthetic route typically includes the following steps:
Formation of the Clomiphene Core: The initial step involves the reaction of 2-chloro-1,2-diphenylethylene with 4-chlorophenol in the presence of a base to form the clomiphene core.
Introduction of the Citrate Moiety: The clomiphene core is then reacted with citric acid under acidic conditions to introduce the citrate moiety, resulting in the formation of 2-ChloroClomipheneCitrate(E/ZMixture).
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
2-ChloroClomipheneCitrate(E/ZMixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
2-ChloroClomipheneCitrate(E/ZMixture) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and signaling pathways, particularly those involving estrogen receptors.
Medicine: It is investigated for its potential therapeutic applications in conditions related to estrogen receptor modulation, such as infertility and certain cancers.
Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of 2-ChloroClomipheneCitrate(E/ZMixture) involves its interaction with estrogen receptors. As a selective estrogen receptor modulator (SERM), it can act as an agonist or antagonist depending on the target tissue. The compound binds to estrogen receptors, leading to changes in gene expression and modulation of estrogen-responsive pathways. This results in various biological effects, including the regulation of ovulation and modulation of cellular proliferation .
Comparison with Similar Compounds
2-ChloroClomipheneCitrate(E/ZMixture) can be compared with other similar compounds, such as:
Clomiphene: The parent compound, clomiphene, lacks the chlorine atoms and citrate moiety present in 2-ChloroClomipheneCitrate(E/ZMixture). This structural difference contributes to variations in their biological activities and pharmacokinetic properties.
Tamoxifen: Another SERM, tamoxifen, is structurally similar but has different substituents and a distinct mechanism of action. Tamoxifen is primarily used in the treatment of breast cancer.
Raloxifene: Raloxifene is another SERM with a different chemical structure and is used in the prevention and treatment of osteoporosis .
These comparisons highlight the unique features of 2-ChloroClomipheneCitrate(E/ZMixture), particularly its chlorine atoms and citrate moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C32H35Cl2NO8 |
|---|---|
Molecular Weight |
632.5 g/mol |
IUPAC Name |
2-[2-chloro-4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-24-16-15-22(19-23(24)27)25(20-11-7-5-8-12-20)26(28)21-13-9-6-10-14-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; |
InChI Key |
JYEQAMSFCSHCEJ-OQKDUQJOSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Hydroxy-2,5-bis(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (3,4,5-trihydroxy-1-oxopentan-2-yl) hydrogen phosphate](/img/structure/B12292093.png)
![[[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12292098.png)
![5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12292100.png)
![tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B12292105.png)

![L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester](/img/structure/B12292121.png)
![2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12292123.png)
![N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide](/img/structure/B12292129.png)
![2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid](/img/structure/B12292133.png)
![4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol](/img/structure/B12292144.png)


![2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12292184.png)
![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B12292192.png)
